molecular formula C7H5Cl2N3 B2939876 4-Chloropyrido[3,2-d]pyrimidine HCl CAS No. 1951441-48-7

4-Chloropyrido[3,2-d]pyrimidine HCl

Cat. No.: B2939876
CAS No.: 1951441-48-7
M. Wt: 202.04
InChI Key: KMFGZNYFTNEMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloropyrido[3,2-d]pyrimidine HCl is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloropyrido[3,2-d]pyrimidine HCl typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with a chlorinated reagent in the presence of a base. The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloropyrido[3,2-d]pyrimidine HCl can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate in solvents like ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridopyrimidine derivative.

Scientific Research Applications

4-Chloropyrido[3,2-d]pyrimidine HCl has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloropyrido[3,2-d]pyrimidine HCl involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloropyridine: A simpler compound with similar reactivity but lacking the pyrimidine ring.

    Pyrido[3,2-d]pyrimidine: A related compound without the chlorine substituent.

    Chloropyrimidine: Contains the pyrimidine ring with a chlorine substituent but lacks the pyridine ring.

Uniqueness

4-Chloropyrido[3,2-d]pyrimidine HCl is unique due to the presence of both pyridine and pyrimidine rings, along with a chlorine substituent. This combination of features contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

4-chloropyrido[3,2-d]pyrimidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3.ClH/c8-7-6-5(10-4-11-7)2-1-3-9-6;/h1-4H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFGZNYFTNEMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NC=N2)Cl)N=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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